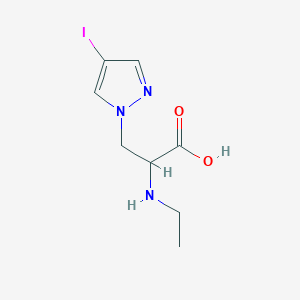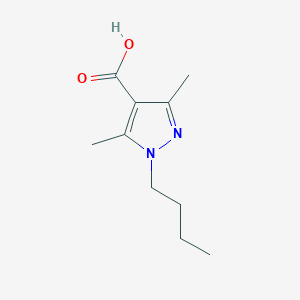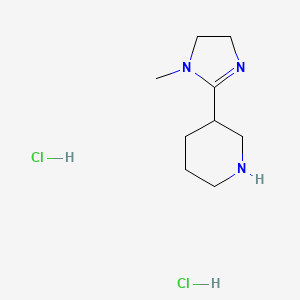![molecular formula C13H20ClNO2 B13630728 Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13630728.png)
Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-{3-chlorobicyclo[111]pentan-1-yl}azetidine-1-carboxylate is a synthetic organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{3-chlorobicyclo[111]pentan-1-yl}azetidine-1-carboxylate typically involves multiple steps One common approach starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the bicyclo[1.1.1]pentane core can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride). The reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Aplicaciones Científicas De Investigación
Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high stability or unique electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares the bicyclo[1.1.1]pentane core but has an amino group instead of the azetidine ring.
Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: Another similar compound with a cyanomethyl group in place of the azetidine ring.
Uniqueness
Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C13H20ClNO2 |
|---|---|
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-chloro-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H20ClNO2/c1-11(2,3)17-10(16)15-4-9(5-15)12-6-13(14,7-12)8-12/h9H,4-8H2,1-3H3 |
Clave InChI |
ZFRCCSOJYXKIFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


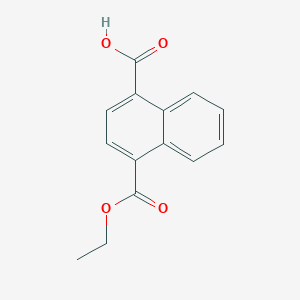
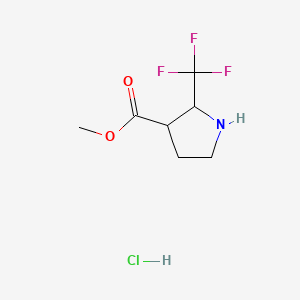
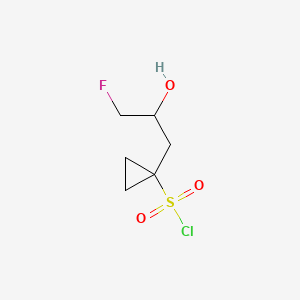
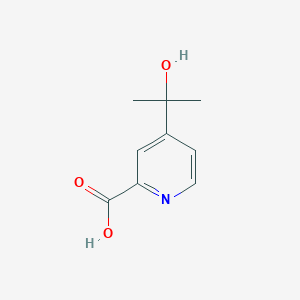


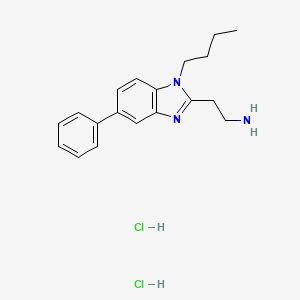
![5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid](/img/structure/B13630681.png)
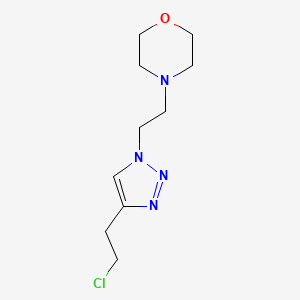
![(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylicacid](/img/structure/B13630690.png)
